molecular formula C10H15ClN2O2S B1382167 N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride CAS No. 1798733-65-9

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride

Cat. No.: B1382167
CAS No.: 1798733-65-9
M. Wt: 262.76 g/mol
InChI Key: MLDKVKSVTFNGGM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation:

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the isoindole sulfonamide using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,3-dihydro-1H-isoindole-5-sulfonamide
  • N,N-diethyl-2,3-dihydro-1H-isoindole-5-sulfonamide
  • 2,3-dihydro-1H-isoindole-5-sulfonamide

Uniqueness

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride is unique due to its specific N,N-dimethylation, which can influence its chemical reactivity, solubility, and biological activity. This structural modification can enhance its pharmacokinetic properties and make it a more suitable candidate for certain applications compared to its analogs.

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10;/h3-5,11H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKVKSVTFNGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
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N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
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N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
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N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
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N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
Reactant of Route 6
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride

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